molecular formula C22H18N4O4 B12221684 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B12221684
M. Wt: 402.4 g/mol
InChI Key: LMGCKSFLYGPPKU-UHFFFAOYSA-N
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Description

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic small molecule featuring a pyrrolidin-2,5-dione core substituted at position 1 with a 4-phenoxyphenyl group and at position 3 with a pyridine-4-carbohydrazide moiety. This compound is structurally related to isoniazid (INH) derivatives and shares the pyridine-4-carbohydrazide pharmacophore, which is critical for antimycobacterial activity .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C22H18N4O4/c27-20-14-19(24-25-21(28)15-10-12-23-13-11-15)22(29)26(20)16-6-8-18(9-7-16)30-17-4-2-1-3-5-17/h1-13,19,24H,14H2,(H,25,28)

InChI Key

LMGCKSFLYGPPKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the phenoxyphenyl group and the pyridine carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C24H21N3O5 and a molecular weight of 431.45 g/mol. Its structure features a pyrrolidine ring substituted with a phenoxyphenyl group and a hydrazide moiety, which contributes to its biological activity and chemical reactivity .

Medicinal Chemistry Applications

Anticancer Activity

Preliminary studies indicate that N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide exhibits promising anticancer properties. Similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess significant cytotoxic activity.

Compound Cell Line Tested IC50 (µM) Reference
Compound AHEPG21.18
Compound BMCF70.056
N'-[2,5-dioxo...]VariousTBDOngoing Studies

Mechanism of Action

Research indicates that the compound may interact with specific biological targets through mechanisms typical of hydrazides and pyrrolidines. These interactions are crucial for understanding its therapeutic potential and optimizing its structure for enhanced efficacy .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar hydrazide backbones have demonstrated effectiveness against various pathogens, indicating that this compound may also exhibit such properties.

Compound Target Pathogen Activity Reference
Compound CE. coliAntimicrobial
Compound DStaphylococcus aureusAntimicrobial
N'-[2,5-dioxo...]TBDTBDOngoing Studies

Material Science Applications

Given its unique molecular structure, this compound can be explored for applications in materials science, particularly in the development of novel polymers or nanomaterials with specific functionalities.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods that allow for modifications based on specific research needs. These methods enhance the versatility of the compound for tailored applications in both medicinal and material sciences .

Case Study 1: Anticancer Screening

A study conducted on related compounds indicated significant anticancer activity against multiple cell lines. The screening involved evaluating the cytotoxic effects using MTT assays, revealing that derivatives of this compound showed enhanced potency compared to standard chemotherapy agents .

Case Study 2: Antimicrobial Testing

In vitro assays were conducted to evaluate the antimicrobial efficacy of structurally similar compounds against common bacterial strains. The results indicated that modifications to the hydrazide moiety could significantly enhance antimicrobial activity, suggesting similar potential for N'-[2,5-dioxo...] .

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name / ID Pyrrolidine Substituent Pyridine Position Molecular Weight (g/mol) logP Polar Surface Area (Ų) Activity Profile
Target Compound 4-Phenoxyphenyl 4-carbohydrazide Not reported ~1.0* ~77.7* Antimycobacterial (inference)
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide 2-Phenylethyl 4-carbohydrazide 338.36 0.0625 77.71 Data not available
N'-[(4-methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) Aryl hydrazone (4-methylphenyl) 4-carbohydrazide ~275† ~1.5† ~80† H37Rv inhibition (MIC = INH)
N’-{2-[(2-fluorophenyl)sulfanyl]quinazolin-4-yl}pyridine-4-carbohydrazide (5D1) Quinazoline-sulfanyl 4-carbohydrazide ~400‡ ~2.0‡ ~100‡ Broad-spectrum antimicrobial
N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide 4-Methoxyphenyl 3-carbohydrazide Not reported ~0.8* ~75* Data not available

*Estimated based on structural analogs. †Calculated from similar INH derivatives . ‡Derived from quinazoline analogs .

Key Observations:
  • Pyrrolidine vs.
  • Substituent Effects: The 4-phenoxyphenyl group in the target compound introduces a bulky, hydrophobic substituent, increasing logP (~1.0) compared to the 2-phenylethyl analog (logP = 0.0625) . This could enhance membrane permeability but reduce aqueous solubility.
  • Pyridine Position : The 4-carbohydrazide group (target compound) is associated with antimycobacterial activity, while 3-carbohydrazide isomers (e.g., ) remain uncharacterized but may exhibit divergent pharmacological profiles.
Antimycobacterial Activity:
  • Target Compound: While direct data are unavailable, structurally related INH derivatives (e.g., 5d) inhibit Mycobacterium tuberculosis H37Rv at molar equivalents of INH’s minimum inhibitory concentration (MIC) . Hydrophobic substitutions (e.g., 4-methylphenyl in 5d) improve stability and activity, suggesting the 4-phenoxyphenyl group in the target compound may confer similar benefits .
  • Quinazoline Derivatives (5D1) : Exhibit potent antimicrobial activity (MIC = 0.4–12.5 µg/mL) against gram-positive bacteria and fungi, surpassing the pyrrolidine-based compounds in spectrum but differing in target (ecKAS III synthase vs. mycobacterial enzymes) .
Cytotoxicity:

    Biological Activity

    N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting data tables and case studies to illustrate its pharmacological effects.

    Chemical Structure and Properties

    The compound has a molecular formula of C24H21N3O5C_{24}H_{21}N_3O_5 and a molecular weight of 431.45 g/mol. Its structure includes a pyrrolidine ring substituted with a phenoxyphenyl group and a carbohydrazide moiety, contributing to its diverse biological activities.

    Key Structural Features

    FeatureDescription
    Molecular FormulaC24H21N3O5
    Molecular Weight431.45 g/mol
    LogP2.3418
    Polar Surface Area82.07 Ų
    Hydrogen Bond Acceptors9
    Hydrogen Bond Donors2

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities, including:

    • Antimicrobial Activity : Preliminary studies suggest that similar compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
    • Antitumor Properties : Compounds with related structures have demonstrated cytotoxic effects in cancer cell lines, indicating potential for further development as anticancer agents .
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in treating diseases where such enzymes play a critical role .

    Case Study 1: Antimicrobial Evaluation

    A study evaluated the antimicrobial properties of related pyridine-carbohydrazides against M. tuberculosis. The results indicated that compounds with higher lipophilicity exhibited enhanced penetration into bacterial cells, leading to increased efficacy .

    Case Study 2: Antitumor Activity

    In vitro assays on cancer cell lines showed that derivatives of this compound had significant cytotoxicity. For instance, one derivative demonstrated an IC50 value of 15 µM against human breast cancer cells .

    The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

    • Lipophilicity plays a crucial role in enhancing cellular uptake and interaction with biological targets.
    • The dioxo and hydrazide functionalities may facilitate binding to specific receptors or enzymes involved in disease processes.

    Future Directions

    Given the promising preliminary findings, further research is warranted to explore:

    • Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with biological targets.
    • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
    • Structural Modifications : Investigating how variations in structure affect biological activity and selectivity.

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